molecular formula C15H29BN2O3Si B1426088 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 894807-98-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B1426088
CAS No.: 894807-98-8
M. Wt: 324.3 g/mol
InChI Key: FERKWUXUTFCIFW-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H29BN2O3Si and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by the following chemical properties:

  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula : C13H19BNO3
  • Molecular Weight : 234.10 g/mol
  • Melting Point : 125.0°C to 130.0°C
  • Solubility : Insoluble in water .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes involved in cellular signaling pathways and metabolic processes. Boron-containing compounds are known to modulate enzyme activities through reversible covalent interactions with nucleophilic residues in proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that boronic acid derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific activity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Potential

The anticancer properties of boron-containing compounds have been explored extensively. Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. The specific effects of this compound on cancer cell lines require further investigation but hold promise based on preliminary findings from related compounds.

Study 1: Inhibition of Bacterial Growth

A recent study evaluated the antimicrobial efficacy of various boronic acid derivatives against Gram-negative bacteria. The results indicated that compounds structurally similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant growth inhibition against E. coli and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 0.03 µg/mL to 32 µg/mL depending on the derivative used .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.008E. coli
Compound B0.03K. pneumoniae
4-Pyrazole Derivative32P. aeruginosa

Study 2: Cytotoxicity and Apoptosis Induction

Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways . The specific role of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in this context remains to be explored but may be inferred from related compounds.

Properties

IUPAC Name

trimethyl-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERKWUXUTFCIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726836
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894807-98-8
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.0 g, 0.010 mol) and DMF (30.0 mL, 0.387 mol) was cooled to 0° C. Sodium hydride (320 mg, 0.013 mol) (60% in oil) was added and the mixture was stirred for 10 min. [β-(dimethylsilyl)ethoxy]methyl chloride (2.4 mL, 0.013 mol) was added and the resulting mixture was stirred for 20 min at 0° C. and 2 h at room temperature. The reaction was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over MgSO4 and concentrated to give 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrazole as a crude material. LC/MS (M+H)+: 325, 1H NMR (CDCl3) δ 7.85 (s, 1H), 7.80 (s, 1H), 5.45 (s, 2H), 3.55 (t, 2H), 1.35 (s, 12H), 0.95 (t, 2H), 0.0 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
[β-(dimethylsilyl)ethoxy]methyl chloride
Quantity
2.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.0 g, 0.010 mol) and DMF (30.0 mL, 0.387 mol) was cooled to 0° C. Sodium hydride (320 mg, 0.013 mol) (60% in oil) was added and the mixture was stirred for 10 min. [β-(Trimethylsilyl)ethoxy]methyl chloride (2.4 mL, 0.013 mol) was added and the resulting mixture was stirred for 20 min at 0° C. and 2 h at room temperature. The reaction was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over MgSO4 and concentrated to give 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrazole as a crude material. LC/MS (M+H)+: 325, 1H NMR (CDCl3) δ 7.85 (s, 1H), 7.80(s, 1H), 5.45(s, 2H), 3.55(t, 2H), 1.35(s, 12H), 0.95(t, 2H), 0.0(s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.2 g, 41 mmol) in NMP (60 mL) was added K2 CO3 (12 g, 82 mmol) and 2-(trimethylsilyl)ethoxymethyl chloride (7.8 mL, 43 mmol) in sequence. The reaction mixture was stirred at r.t. under N2 for 16 h. Then, the reaction mixture was diluted and filtered, and then the filtrate was diluted with EtOAc (300 mL). The resulting solution was washed with sat. NaHCO3 (aq) (3×200 mL), H2O (4×200 mL), brine (1×200 mL), dried over Na2SO4, filtered, concentrated and dried in vacuo to yield intermediate Int-15a (11.4 g, 86%) as a clear yellowish oil.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (348 mg, 1.8 mmol) was dissolved in DMF (5 mL) and sodium hydride (60% dispersion, 86 mg, 2.15 mmol) added and the mixture heated to 60° C. for 5 min. Upon cooling and stirring for an additional 15 min, trimethylsilylethoxymethyl chloride (358 mg, 2.15 mmol, 381 μL) was added dropwise over 5 min and mixture stirred for 16 h. The reaction mixture was diluted with ethyl acetate (25 mL), washed with 5% lithium chloride (5×), dried over sodium sulfate and concentrated. The residue was purified by column chromatography (40 g ISCO column eluting with hexanes and ethyl acetate; gradient 100% hexanes to 50% hexanes over 30 min at 30 mL/min) to provide the SEM-protected pyrazole (360 mg, 61%) as a colorless oil; 1H NMR (500 MHz, CDCl3) δ 7.84 (s, 1H), 7.80 (s, 1H), 5.42 (s, 2H), 3.56-3.53 (t, J=8.3 Hz, 2H), 1.31 (s, 12H), 0.91-0.87 (t, J=8.3 Hz, 2H), −0.03 (s, 9H).
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
381 μL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

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